molecular formula C10H8N4O3S2 B2628638 N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide CAS No. 391864-14-5

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B2628638
CAS No.: 391864-14-5
M. Wt: 296.32
InChI Key: CSUOSPYOQBSRPB-UHFFFAOYSA-N
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Description

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Alkyl or acyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
  • N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
  • N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

Uniqueness

N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the thiadiazole ring contributes to its stability and potential biological activity.

Properties

IUPAC Name

4-methyl-3-nitro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S2/c1-5-2-3-6(4-7(5)14(16)17)8(15)11-9-12-13-10(18)19-9/h2-4H,1H3,(H,13,18)(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUOSPYOQBSRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NNC(=S)S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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